(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is a common structural motif in many bioactive molecules, and is functionalized with a piperazine moiety, a hydroxy group, and a pyridinylmethylene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzofuran intermediate.
Formation of the Pyridinylmethylene Substituent: The pyridinylmethylene group can be attached through a condensation reaction between a pyridine aldehyde and the benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, Jones reagent).
Reduction: The pyridinylmethylene group can be reduced to a pyridylmethyl group using hydrogenation or other reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyridylmethyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacologically active agent. The presence of the benzofuran and piperazine moieties suggests possible activity as a central nervous system agent or as an antimicrobial compound.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of this compound are reminiscent of known drugs, suggesting it could be a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzofuran core could interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and psoralen, which also contain the benzofuran core.
Piperazine Derivatives: Compounds such as ciprofloxacin and sildenafil, which feature the piperazine moiety.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring.
Uniqueness
What sets (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-24-7-9-25(10-8-24)14-17-18(26)11-15(2)20-21(27)19(28-22(17)20)12-16-5-4-6-23-13-16/h4-6,11-13,26H,3,7-10,14H2,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIJQMCYAJVQM-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CN=CC=C4)/C3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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